molecular formula C23H19ClN2O3 B15021305 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B15021305
M. Wt: 406.9 g/mol
InChI Key: HSPDSKRRDMGBPX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core using 2-aminophenol and an appropriate aldehyde under acidic conditions . The resulting benzoxazole is then chlorinated using thionyl chloride or phosphorus pentachloride. The final step involves coupling the chlorinated benzoxazole with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for further functionalization. Additionally, the benzoxazole core provides a rigid and planar structure, making it an excellent candidate for binding to biological targets .

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H19ClN2O3/c1-13-7-10-20-19(11-13)26-23(29-20)15-8-9-17(24)18(12-15)25-22(27)16-6-4-5-14(2)21(16)28-3/h4-12H,1-3H3,(H,25,27)

InChI Key

HSPDSKRRDMGBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC(=C4OC)C

Origin of Product

United States

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